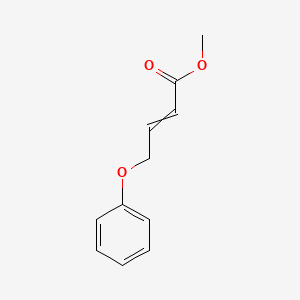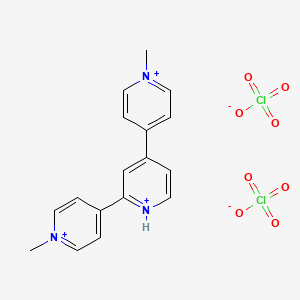
4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one typically involves the chloromethylation of 7-ethoxy-2H-1-benzopyran-2-one. This can be achieved through the reaction of 7-ethoxy-2H-1-benzopyran-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and phenoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium phenoxide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution: Formation of phenoxy derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohol derivatives.
科学研究应用
4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one has several applications in scientific research:
作用机制
The mechanism of action of 4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function . This compound can inhibit certain enzymes or receptors, thereby modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxides
- 2-chloromethyl-4 (3H)-quinazolinone
- 2’-Fluoro-4’-Chloromethyl-Cytidine Triphosphate
Uniqueness
4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one is unique due to its benzopyran core structure, which imparts specific biological activities and chemical reactivity
属性
CAS 编号 |
116854-70-7 |
|---|---|
分子式 |
C12H11ClO3 |
分子量 |
238.66 g/mol |
IUPAC 名称 |
4-(chloromethyl)-7-ethoxychromen-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-9-3-4-10-8(7-13)5-12(14)16-11(10)6-9/h3-6H,2,7H2,1H3 |
InChI 键 |
RWMRBNNWQLUEFX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
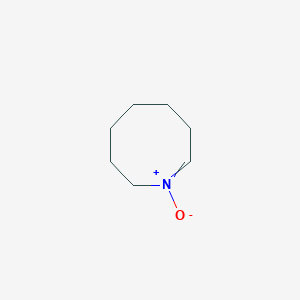
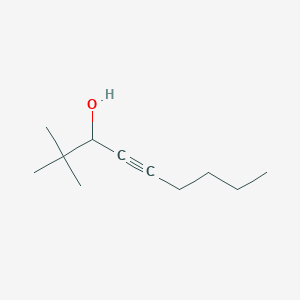
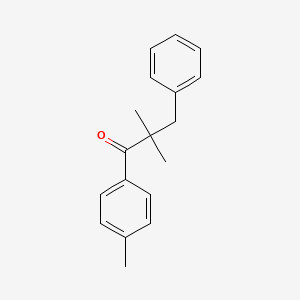
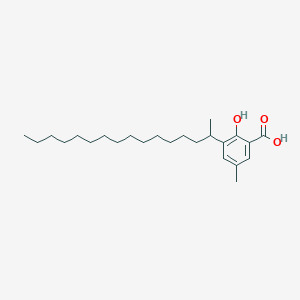
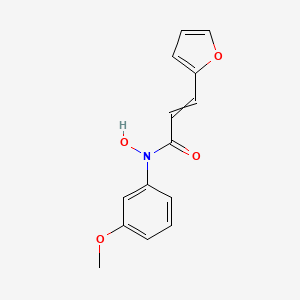
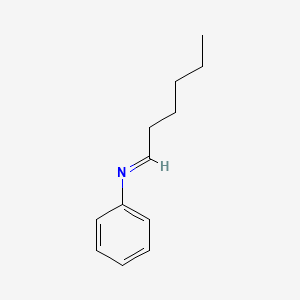
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
